molecular formula C28H31FN4O2 B018595 Idenast CAS No. 108674-88-0

Idenast

Cat. No.: B018595
CAS No.: 108674-88-0
M. Wt: 474.6 g/mol
InChI Key: PQUOXFMVMMJVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of IDENAST involves multiple synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the successful formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: IDENAST undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

IDENAST has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of specialized materials and compounds

Mechanism of Action

Comparison with Other Similar Compounds: IDENAST can be compared with other similar compounds based on its structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties .

Properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1-(4-methoxyphenyl)indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O2/c1-35-25-14-12-24(13-15-25)33-27-7-3-2-6-26(27)28(34)32(33)17-5-4-16-30-18-20-31(21-19-30)23-10-8-22(29)9-11-23/h2-3,6-15H,4-5,16-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUOXFMVMMJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2CCCCN4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148701
Record name Idenast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108674-88-0
Record name Idenast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108674880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idenast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDENAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABY1GJ356X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idenast
Reactant of Route 2
Reactant of Route 2
Idenast
Reactant of Route 3
Idenast
Reactant of Route 4
Idenast
Reactant of Route 5
Idenast
Reactant of Route 6
Reactant of Route 6
Idenast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.